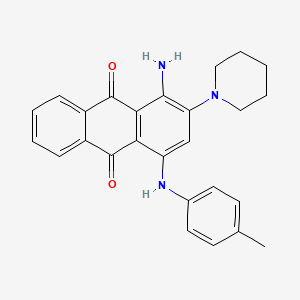
1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by its unique structure, which includes an anthracene backbone substituted with amino, methylanilino, and piperidinyl groups. Anthraquinone derivatives are known for their diverse applications in various fields, including dye manufacturing, pharmaceuticals, and organic electronics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the anthraquinone core, followed by the introduction of the amino, methylanilino, and piperidinyl groups through a series of substitution and coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of the anthraquinone core, functionalization with the amino and methylanilino groups, and finally, the introduction of the piperidinyl group. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The amino and methylanilino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinone derivatives, hydroquinones, and other functionalized aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways. In biological systems, the compound can intercalate into DNA, disrupting replication and transcription processes. It may also generate reactive oxygen species, leading to oxidative stress and cell death. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Amino-4-(4-methylanilino)-anthraquinone
- 2-Amino-4-(4-methylanilino)-anthraquinone
- 1-Amino-4-(4-methylanilino)-2-piperidin-1-yl-anthraquinone
Uniqueness
1-Amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione is unique due to the presence of the piperidinyl group, which enhances its solubility and reactivity compared to other anthraquinone derivatives. This structural feature also contributes to its distinct biological and chemical properties, making it a valuable compound for various applications.
Eigenschaften
IUPAC Name |
1-amino-4-(4-methylanilino)-2-piperidin-1-ylanthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-16-9-11-17(12-10-16)28-20-15-21(29-13-5-2-6-14-29)24(27)23-22(20)25(30)18-7-3-4-8-19(18)26(23)31/h3-4,7-12,15,28H,2,5-6,13-14,27H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSBSYBKOXQJJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)N5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(9-Ethylcarbazol-3-yl)methyl]morpholine](/img/structure/B5098591.png)
![4-[(5Z)-5-(1,3-benzodioxol-4-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)butanamide](/img/structure/B5098593.png)
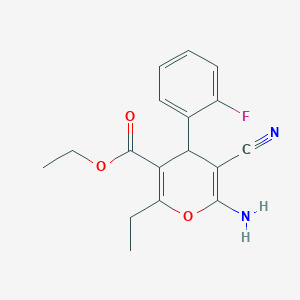
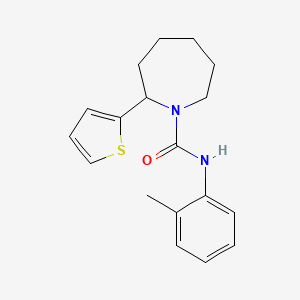
![7,8-dimethoxy-5-(3-nitrophenyl)-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5098606.png)
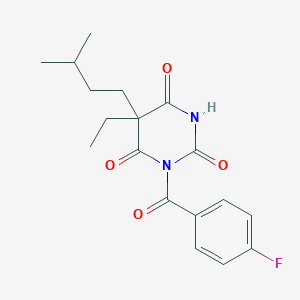
![4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene](/img/structure/B5098622.png)
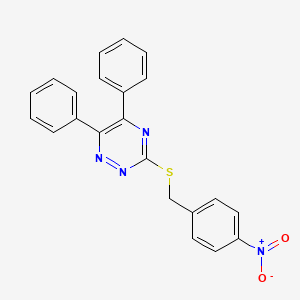
![1-(4-nitrophenyl)-3-phenylbenzo[f]quinoline](/img/structure/B5098638.png)
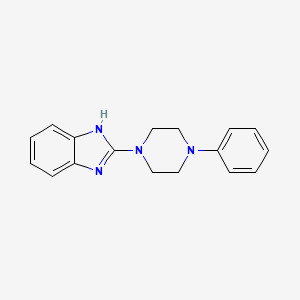
![1-[4-(2-ethylphenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B5098644.png)
![1-(4-Bromophenyl)-2-[1-methyl-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridin-5-ium-5-yl]ethanone;bromide](/img/structure/B5098648.png)
![1-[(4-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B5098650.png)
![3-[(4-thiophen-2-yl-1,3-thiazol-2-yl)amino]benzoic acid;hydrobromide](/img/structure/B5098676.png)
